

NCGC00247743 (NSC23766): A Comparative Guide to its Efficacy in Cancer Cell Lines

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Compound of Interest

Compound Name: NCGC00247743

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This guide provides a comprehensive comparison of the efficacy of **NCGC00247743**, also known as NSC23766, across various cancer cell lines. **NCGC00247743** is a selective small-molecule inhibitor of Rac1 GTPase, a key regulator of numerous cellular processes implicated in cancer progression, including cell proliferation, migration, and survival. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to offer an objective overview of the compound's performance.

Data Presentation: Efficacy of NCGC00247743 in Diverse Cell Lines

The inhibitory activity of **NCGC00247743** is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the reported IC₅₀ values for **NCGC00247743** in several human cancer cell lines and a cell-free assay.

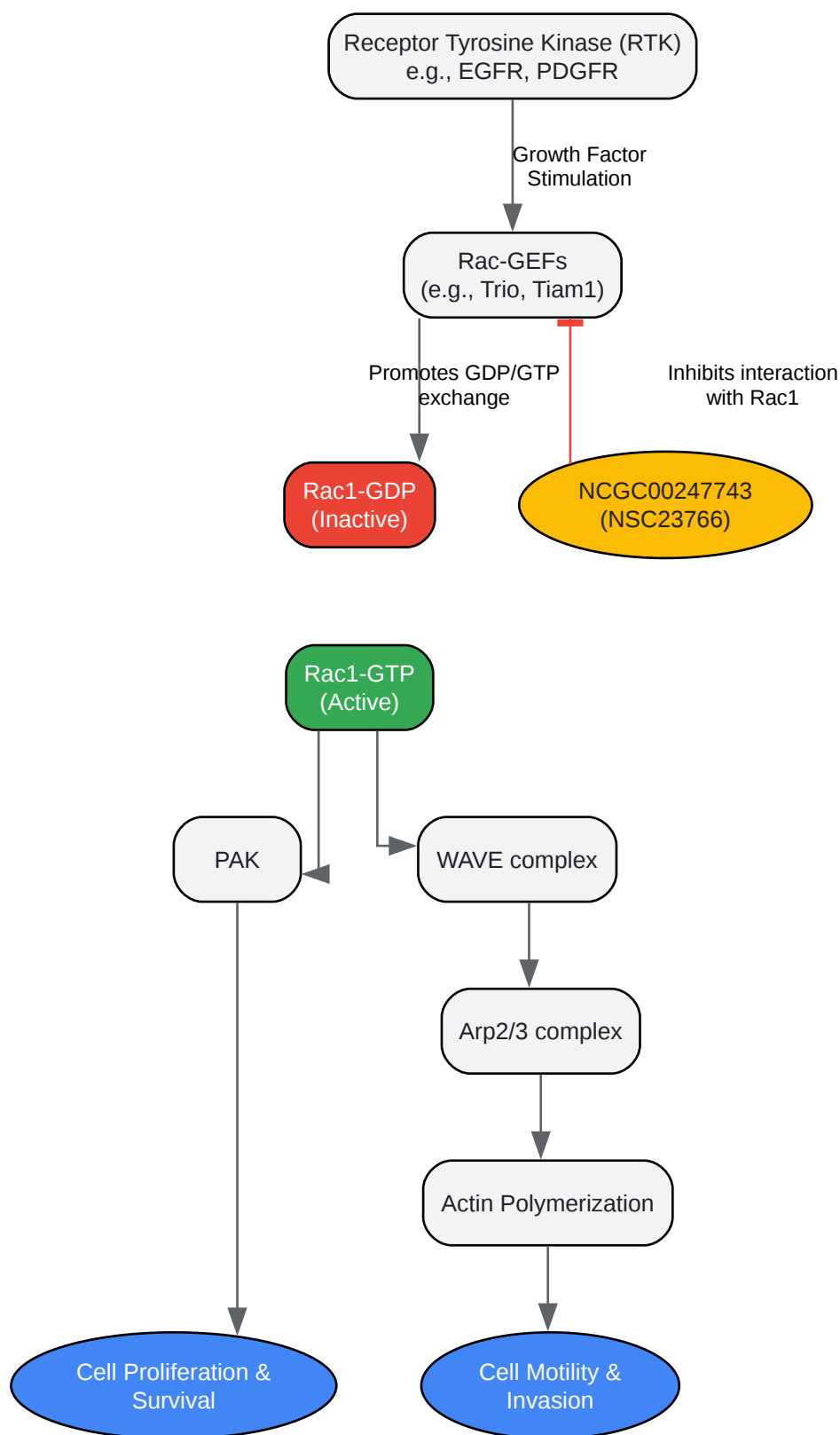
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------------|--|-----------------------------|-----------|
| MDA-MB-231 | Breast Cancer | ~10 | [1] |
| MDA-MB-468 | Breast Cancer | ~10 | [1] |
| MDA-MB-435 | Metastatic Carcinoma | 95 | [2] |
| PC-3 | Prostate Cancer | 25 (inhibition of invasion) | [3] |
| Cell-free assay | (TrioN/Tiam1-mediated Rac1 activation) | ~50 | [1] |
| MCF12A | Normal Mammary Epithelial | Little to no effect | [1] |

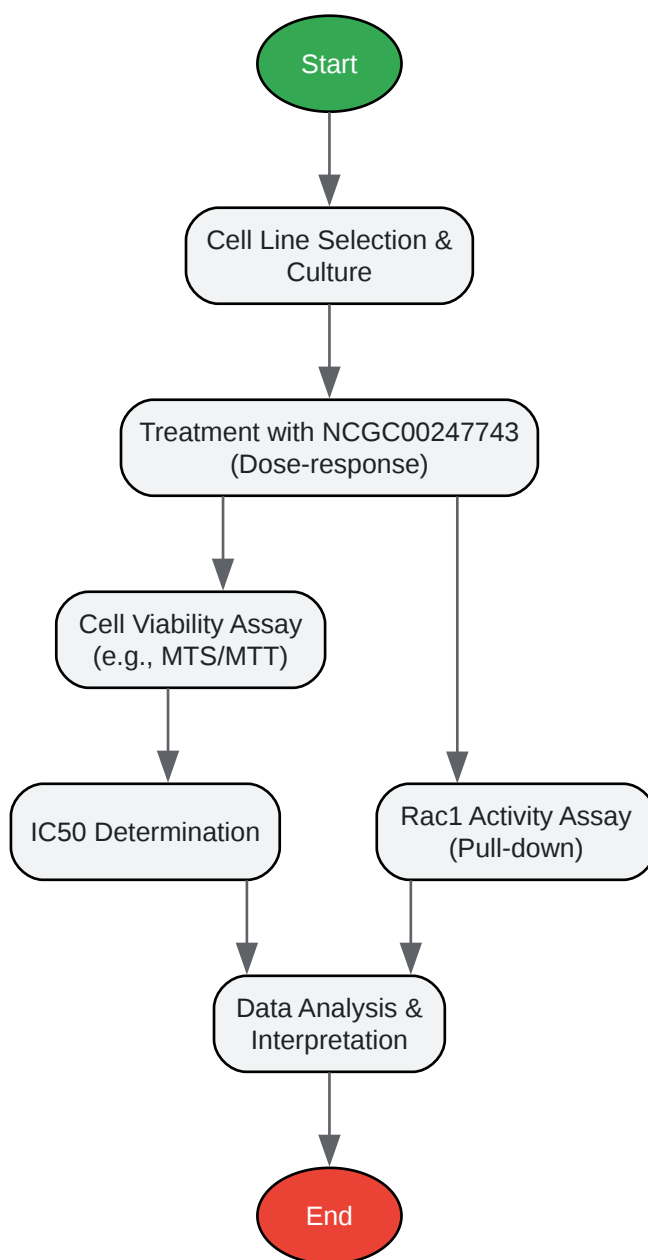
Note: The efficacy of **NCGC00247743** can vary depending on the cell type and the specific biological process being assessed. For instance, in PC-3 prostate cancer cells, a concentration of 25 μM was effective in inhibiting cell invasion through Matrigel by 85%[3]. It is also noteworthy that the compound shows selectivity for cancer cells, with minimal impact on the viability of normal mammary epithelial cells like MCF12A[1].

Mechanism of Action: Inhibition of the Rac1 Signaling Pathway

NCGC00247743 exerts its effects by specifically targeting the interaction between the Rac1 GTPase and its guanine nucleotide exchange factors (GEFs), Trio and Tiam1[1]. GEFs are responsible for activating Rac1 by promoting the exchange of GDP for GTP. By binding to a surface groove on Rac1 that is critical for GEF interaction, **NCGC00247743** prevents this activation step. This leads to the downstream inhibition of Rac1-mediated signaling pathways that control essential cellular functions such as actin cytoskeleton organization, cell adhesion, migration, and proliferation[1].

Below is a diagram illustrating the Rac1 signaling pathway and the point of inhibition by **NCGC00247743**.





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